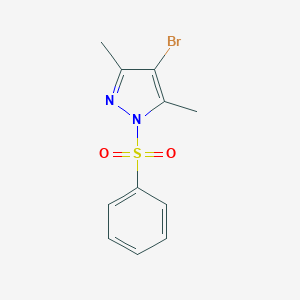
6-(1H-pyrazol-1-yl)-2,2'-bipyridine
Overview
Description
6-(1H-pyrazol-1-yl)-2,2’-bipyridine is a heterocyclic compound that features a pyrazole ring attached to a bipyridine scaffold. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming complexes with various metal ions. Its unique structure allows it to participate in a variety of chemical reactions and applications, making it a valuable compound in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-pyrazol-1-yl)-2,2’-bipyridine typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of 2,2’-bipyridine with 1H-pyrazole in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of 6-(1H-pyrazol-1-yl)-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
6-(1H-pyrazol-1-yl)-2,2’-bipyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
6-(1H-pyrazol-1-yl)-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties and electronic structures.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including sensors and electronic devices, due to its unique electronic properties
Mechanism of Action
The mechanism of action of 6-(1H-pyrazol-1-yl)-2,2’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing biological pathways and processes. The compound’s pyrazole and bipyridine moieties allow it to bind to metal centers, facilitating electron transfer and catalytic reactions .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Lacks the pyrazole ring, making it less versatile in forming complexes with certain metal ions.
1H-Pyrazole: Does not have the bipyridine scaffold, limiting its coordination chemistry applications.
6-(1H-pyrazol-1-yl)pyridine: Similar structure but with a single pyridine ring, offering different electronic properties and reactivity
Uniqueness
6-(1H-pyrazol-1-yl)-2,2’-bipyridine is unique due to its combined pyrazole and bipyridine structure, which enhances its ability to form stable and versatile metal complexes. This dual functionality makes it a valuable compound in various fields, including catalysis, materials science, and medicinal chemistry .
Properties
IUPAC Name |
2-pyrazol-1-yl-6-pyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4/c1-2-8-14-11(5-1)12-6-3-7-13(16-12)17-10-4-9-15-17/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMBMAKZWNNQGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)N3C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 6-(1H-pyrazol-1-yl)-2,2'-bipyridine influence its interaction with cobalt ions and its application in DSSCs?
A: this compound acts as a bidentate ligand, forming stable complexes with cobalt ions [, ]. This ligand features two nitrogen atoms from the pyridine and pyrazole rings, respectively, strategically positioned to chelate the cobalt center. This complexation significantly influences the redox properties of the cobalt ion, making it an effective mediator in DSSCs []. The use of cobalt complexes with this ligand, compared to the traditional iodide/triiodide electrolyte, has shown promising results, including high electrocatalytic activity and improved performance at higher illumination intensities [].
Q2: How does the choice of semiconductor material impact the effectiveness of DSSCs utilizing this compound-based electrolytes?
A: Research indicates that the semiconductor material significantly influences the performance of DSSCs incorporating this compound-based electrolytes []. Studies comparing titanium dioxide (TiO2) and zinc oxide (ZnO) as photoanodes revealed that the chemical nature of the semiconductor directly affects the adsorption of electrolyte components. This adsorption, in turn, influences energy levels at the semiconductor-electrolyte interface, ultimately impacting recombination kinetics, charge transport, and overall device efficiency []. Notably, ZnO-based DSSCs often suffer from faster recombination rates, highlighting the importance of material compatibility in optimizing DSSC performance.
Q3: Beyond its use in cobalt-based electrolytes, what other applications have been explored for this compound in the context of solar cells?
A: this compound-based cobalt complexes have been investigated as potential dopants for hole-transporting materials in perovskite solar cells []. The incorporation of these complexes into spiro-OMeTAD, a commonly used hole-transporting material, has demonstrated improved device performance compared to other dopants []. This application highlights the versatility of this compound and its potential beyond traditional DSSC electrolytes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![13-chloro-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B172705.png)

![tert-Butyl 4-(2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)piperidine-1-carboxylate](/img/structure/B172717.png)




![(6R)-6-hydroxy-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B172734.png)

